
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione, otherwise known as 6-APMD, is a heterocyclic compound that has a range of scientific and industrial applications. It is a highly versatile compound, with a wide range of potential uses, and has been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Methodology
A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines involves 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides. This synthesis avoids chromatography and recrystallization, simplifying purification (Ahadi et al., 2014).
Novel Synthesis of Pyrimido[4,5-d]Pyrimidines
The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes produces substituted pyrimido[4,5-d]pyrimidines. This process has been applied to create diverse pyrimido[4,5-d]pyrimidin-2,4-dione ring systems (Hamama et al., 2012).
Rhenium Tricarbonyl Core Complexes
Modifications of thymidine and uridine at the ribose positions, including reactions with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, have led to novel rhenium tricarbonyl complexes. These complexes are characterized using various spectroscopic techniques (Wei et al., 2005).
Optical and Nonlinear Optical Applications
Novel pyrimidine-based bis-uracil derivatives synthesized from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione show potential for optical and nonlinear optical (NLO) device fabrications. Their kinetic, thermal stabilities, and NLO properties were assessed computationally (Mohan et al., 2020).
Synthesis of Pyrimidine Derivatives
Research on synthesizing new pyrimidine derivatives, such as 7-amino-1,3-dimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, contributes to the development of compounds with potential biological activities (Zhou et al., 2007).
Antimicrobial Activity of Pyrimidine Derivatives
6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, derived from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, exhibit antimicrobial activity against various bacterial strains. This research provides insights into developing new antibacterial agents (Vlasov et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of pyridine-4-carbaldehyde with urea to form 4-(pyridin-4-ylmethyl)urea, which is then reacted with ethyl cyanoacetate to form ethyl 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione. The ethyl group is then removed using hydrochloric acid to yield the final product.", "Starting Materials": [ "Pyridine-4-carbaldehyde", "Urea", "Ethyl cyanoacetate", "Hydrochloric acid" ], "Reaction": [ "React pyridine-4-carbaldehyde with urea in ethanol to form 4-(pyridin-4-ylmethyl)urea", "React 4-(pyridin-4-ylmethyl)urea with ethyl cyanoacetate in ethanol to form ethyl 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione", "Remove the ethyl group using hydrochloric acid to yield the final product" ] } | |
CAS-Nummer |
179486-52-3 |
Produktname |
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.216 |
IUPAC-Name |
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-1-3-12-4-2-7/h1-5H,6,11H2,(H,13,15,16) |
InChI-Schlüssel |
BCQLLAQLHGKDGV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CN2C(=CC(=O)NC2=O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-7,7-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2468195.png)

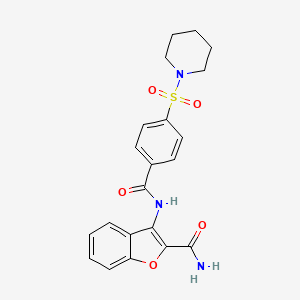
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2468200.png)
![Ethyl 4-[[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2468201.png)
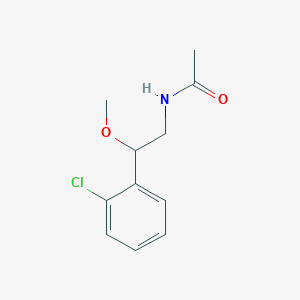

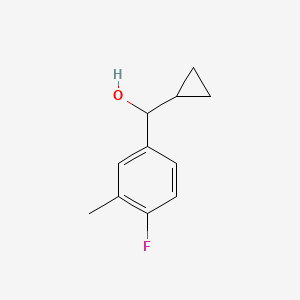
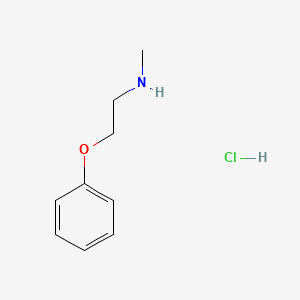
![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2468210.png)
![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)
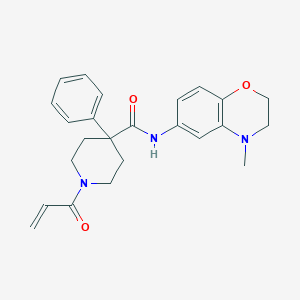
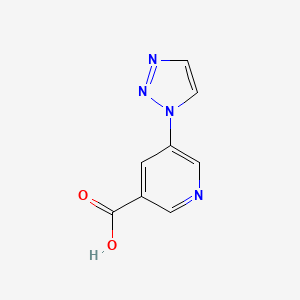
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2468216.png)